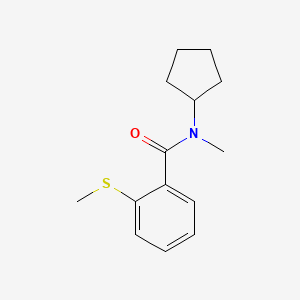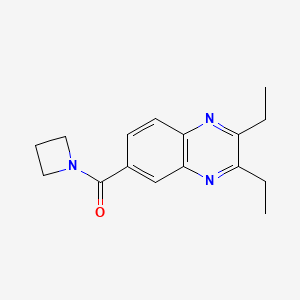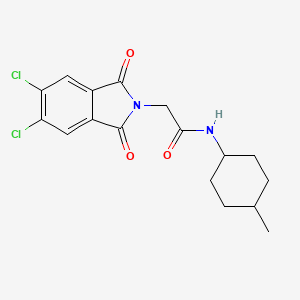
N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide, also known as CYM-5442, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide involves the inhibition of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in cell growth and survival. By inhibiting PP2A, this compound can induce cell death in cancer cells and prevent the formation of blood clots. In addition, this compound can reduce inflammation in the brain by inhibiting the activity of the enzyme glycogen synthase kinase 3β (GSK-3β).
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell death by activating the apoptotic pathway. In cardiovascular disease, this compound can prevent the formation of blood clots by inhibiting platelet aggregation. In neurological disorders, this compound can reduce inflammation in the brain by inhibiting the activity of GSK-3β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide is its high specificity for PP2A and GSK-3β enzymes, which makes it a promising candidate for targeted therapy. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide research. One area of interest is the development of more potent and selective inhibitors of PP2A and GSK-3β enzymes. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields. Its inhibition of PP2A and GSK-3β enzymes has been shown to induce cell death in cancer cells, prevent the formation of blood clots, and reduce inflammation in the brain. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide involves the reaction between 2-methylsulfanylbenzamide and cyclopentylmagnesium bromide in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 142-144°C.
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells, prevent the formation of blood clots, and reduce inflammation in the brain.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-15(11-7-3-4-8-11)14(16)12-9-5-6-10-13(12)17-2/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIAXZLFKEGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[3-(4-methylpyridin-2-yl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7504345.png)
![4-[2-(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7504358.png)
![4-[[1-Benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7504367.png)



![3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7504389.png)
![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)


![3-Ethyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7504420.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)

